molecular formula C20H22N4O2S2 B2433815 4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide CAS No. 433702-66-0

4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide

Cat. No.: B2433815
CAS No.: 433702-66-0
M. Wt: 414.54
InChI Key: YVUCXKVVTPWYGV-UHFFFAOYSA-N
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Description

4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide is a useful research compound. Its molecular formula is C20H22N4O2S2 and its molecular weight is 414.54. The purity is usually 95%.
BenchChem offers high-quality 4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c21-17-16-14-3-1-4-15(14)28-19(16)24-20(23-17)27-11-12-5-7-13(8-6-12)18(26)22-9-2-10-25/h5-8,25H,1-4,9-11H2,(H,22,26)(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUCXKVVTPWYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide is a heterocyclic compound that integrates elements of cyclopentane, thiophene, and pyrimidine. Its unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H20N4SC_{15}H_{20}N_4S, with a molecular weight of approximately 304.41 g/mol. The presence of various functional groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against common pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for some derivatives .

Anticancer Activity

The anticancer potential of thieno[2,3-d]pyrimidine derivatives has also been explored. A study on steroidal[17,16-d]pyrimidines derived from natural sources demonstrated significant growth inhibition across various cancer cell lines, with IC50 values ranging from 40 to 60 µg/mL for promising candidates . Although specific data on the target compound is limited, its structural similarity to these active derivatives suggests potential anticancer activity.

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Key Enzymes : Molecular docking studies have shown that these compounds can bind effectively to critical enzymes such as DNA gyrase and MurD, disrupting bacterial cell wall synthesis and DNA replication processes .
  • Cytotoxicity : The cytotoxic effects observed in cell viability assays (e.g., MTT assay) indicate that these compounds may induce apoptosis in cancer cells through multiple pathways, including oxidative stress and DNA damage.

Study 1: Antimicrobial Efficacy

A series of thiazolopyridine derivatives were synthesized and evaluated for their antimicrobial efficacy against E. coli and P. aeruginosa. The most active compound exhibited an MIC value of 0.21 μM, suggesting a strong potential for development as an antimicrobial agent.

Study 2: Anticancer Activity

In another investigation focused on steroidal pyrimidines, various derivatives were tested against multiple cancer cell lines. The results indicated that certain compounds achieved over 75% growth inhibition at concentrations around 40 µg/mL, highlighting their potential as therapeutic agents.

Data Summary Table

Activity Type Compound Target Pathogen/Cell Line Activity Measurement Reference
AntimicrobialThiazolopyridine DerivativePseudomonas aeruginosaMIC = 0.21 μM
AnticancerSteroidal Pyrimidine DerivativeVarious Cancer Cell LinesIC50 = 40–60 µg/mL

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